3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine
Description
3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of cyclopropyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
5-cyclopropyl-2-(cyclopropylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-9(8-3-4-8)12-13(10)6-7-1-2-7/h5,7-8H,1-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIXLYDYTWKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with cyclopropyl ketones in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced derivatives.
Substitution Products: Substituted pyrazoles.
Scientific Research Applications
3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Cyclopropyl-1H-pyrazole
Comparison: Compared to similar compounds, 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and cyclopropylmethyl groups. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structural features that include two cyclopropyl groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is , reflecting its complex structure that contributes to its biological properties. The presence of cyclopropyl groups enhances the compound's reactivity and stability, making it a valuable candidate for medicinal chemistry.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial properties : Potential effectiveness against various bacterial strains.
- Anti-inflammatory effects : May reduce inflammation through modulation of inflammatory mediators.
- Cytotoxicity : Preliminary studies suggest activity against tumor cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity :
- Leishmanicidal Activity :
- Antioxidant Properties :
Comparative Analysis with Similar Compounds
A comparison table outlines the structural features and biological activities of this compound with related pyrazole compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazole | Single cyclopropyl group | Less complex than the target compound |
| 3-Amino-5-cyclopropyl-1H-pyrazole | Amino group substitution | Different biological profile due to amino substitution |
| 3-Methyl-1H-pyrazole | Lacks cyclopropyl groups | Shares core structure but differs in reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
